molecular formula C13H16N2O3 B13545609 Benzyl 3-amino-4-oxopiperidine-1-carboxylate

Benzyl 3-amino-4-oxopiperidine-1-carboxylate

Cat. No.: B13545609
M. Wt: 248.28 g/mol
InChI Key: BNWHVBUUAWUFGZ-UHFFFAOYSA-N
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Description

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (CAS 1196145-01-3) is a high-purity piperidine derivative supplied as a hydrochloride salt for enhanced stability. This compound serves as a versatile and crucial synthetic intermediate in medicinal chemistry and drug discovery research. Its molecular structure, featuring both a reactive amine and a carbonyl group on the piperidine ring, makes it a valuable scaffold for constructing more complex molecules. Researchers utilize this building block in the synthesis of novel fluoroquinolone antibiotics, where it is incorporated to create new C-7 piperidinyl side chains aimed at enhancing potency against resistant Gram-positive bacteria like MRSA . Furthermore, its application extends to the development of potential therapeutics for metabolic diseases; it is used to create heterocyclic scaffolds that are investigated as small-molecule positive allosteric modulators of the Glucagon-like Peptide 1 Receptor (GLP-1R), a key target for type 2 diabetes and obesity treatment . The compound is typically handled under an inert atmosphere and is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

benzyl 3-amino-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C13H16N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2

InChI Key

BNWHVBUUAWUFGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthesis via N-Benzyl Glycine Ethyl Ester and 4-Halogenated Ethyl Butyrate (Patent CN110734393B)

This method is one of the most detailed and industrially viable routes to prepare the ethyl ester hydrochloride derivative of benzyl 3-amino-4-oxopiperidine-1-carboxylate, which can be further converted to the free amine form.

Stepwise Procedure:

Step Description Reagents & Conditions Outcome/Yield & Purity
1 Preparation of intermediate 2 by condensation of N-benzyl glycine ethyl ester with 4-halogenated ethyl butyrate and alkali. Organic solvents: methanol, ethanol, toluene, or benzene; alkali: sodium carbonate, potassium carbonate, sodium hydroxide, or KOH; molar ratio 1:1–1.5 Formation of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (intermediate 2) with high yield.
2 Cyclization of intermediate 2 by reaction with alkali in an organic solvent, followed by pH adjustment and crystallization. Organic solvents: ethyl acetate, tetrahydrofuran, toluene, or benzene; alkali: sodium tert-butoxide, potassium tert-butoxide, sodium methoxide, etc.; molar ratio 1:1–1.5 Crude product isolation by crystallization after pH adjustment to 1-2.
3 Purification by dissolving crude product in water, pH adjustment, organic extraction, and final crystallization. Alkali: sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate; solvents: toluene, benzene, ethyl acetate, or dichloromethane Pure N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride with 97.1% yield and 99.5% purity (HPLC).

Advantages:

  • Short synthetic route with simple operation steps.
  • High product yield (~97%) and purity (~99.5%).
  • Uses relatively inexpensive and readily available reagents.
  • Amenable to industrial scale-up.

Notes:

  • The reaction involves initial alkylation followed by cyclization to form the piperidine ring.
  • The choice of halogen in the 4-halogenated ethyl butyrate (Cl or Br) affects reactivity.
  • pH control is critical in crystallization steps to isolate the hydrochloride salt.

Alternative Synthetic Routes and Related Compounds

Coupling Reactions Using Carbodiimide Chemistry (De Gruyter, 2008)
  • The synthesis of related 4-oxopiperidine-1-carboxylate derivatives involves coupling amine hydrochloride salts with carboxylic acids using coupling agents such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).
  • This method is efficient for preparing amide-linked derivatives but less direct for the piperidine ring formation.
  • The approach yields compounds with good biological activity, indicating the utility of the piperidine scaffold.
Chiral Pool and Cyclization Strategies (J. Chem. Soc., Perkin Trans. 1, 1998)
  • Starting from chiral amino acid derivatives or pyrrolidinones, Dieckmann cyclization under aprotic conditions (e.g., potassium tert-butoxide in dry toluene) can yield keto-piperidine carboxylates.
  • This method allows access to stereochemically defined intermediates but involves more complex steps and separation of isomers.
  • Protecting groups such as tert-butoxycarbonyl (Boc) are used to mask amino functionalities during synthesis.

Comparative Summary of Preparation Methods

Method Key Steps Reagents/Conditions Yield (%) Purity (%) Industrial Viability Notes
N-Benzyl Glycine Ethyl Ester + 4-Halogenated Ethyl Butyrate (Patent CN110734393B) Alkylation → Cyclization → Crystallization Organic solvents (MeOH, EtOH, toluene, benzene), alkali (Na2CO3, K2CO3, NaOH, KOH) 97.1 99.5 High Simple, cost-effective, high purity, scalable
Carbodiimide Coupling (EDCI/HOBt) Coupling of amine salt with acid EDCI, HOBt, mild conditions High High Moderate Useful for amide derivatives, not direct for piperidine ring formation
Chiral Pool + Dieckmann Cyclization Esterification → Boc protection → Cyclization KOtBu, dry toluene, Boc anhydride Moderate Moderate Moderate to low Allows stereochemical control, more complex, requires chromatographic separation

Detailed Reaction Conditions and Notes

Step 1: Preparation of Intermediate 2

  • Starting materials: N-benzyl glycine ethyl ester and 4-halogenated ethyl butyrate (4-chloroethyl butyrate or 4-bromoethyl butyrate).
  • Solvents: Methanol, ethanol, toluene, or benzene.
  • Bases: Sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide.
  • Temperature: Typically room temperature to reflux depending on solvent.
  • Molar ratios: N-benzyl glycine ethyl ester : 4-halogenated ethyl butyrate : base = 1 : 1–1.5 : 1–1.5.
  • Outcome: Formation of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate intermediate.

Step 2: Cyclization

  • Solvents: Ethyl acetate, tetrahydrofuran, toluene, or benzene.
  • Bases: Sodium tert-butoxide, potassium tert-butoxide, sodium methoxide, sodium ethoxide, potassium methoxide, or potassium ethoxide.
  • Process: Reaction with base induces cyclization forming the piperidine ring.
  • pH adjustment: After reaction, pH adjusted to 7–8, washed with water, then acidified to pH 1–2 to precipitate crude product.

Step 3: Purification

  • Dissolution: Crude product dissolved in water.
  • Extraction: Organic solvent extraction (toluene, benzene, ethyl acetate, or dichloromethane).
  • pH control: pH adjusted to 7–8 with alkali, then back to 1–2 with acid to crystallize pure hydrochloride salt.
  • Drying: Solid filtered and dried to yield final product.

Summary Table of Key Parameters

Parameter Step 1 Step 2 Step 3
Starting Material N-benzyl glycine ethyl ester Intermediate 2 Crude product
Key Reagents 4-halogenated ethyl butyrate, alkali Alkali (tert-butoxides, methoxides) Alkali (NaOH, KOH, carbonates), acid (HCl)
Solvents MeOH, EtOH, toluene, benzene Ethyl acetate, THF, toluene, benzene Water, toluene, benzene, ethyl acetate, dichloromethane
Molar Ratios (substrate:reagent) 1 : 1–1.5 : 1–1.5 1 : 1–1.5 Not applicable
pH Control Not critical Adjust to 7–8 then 1–2 Adjust to 7–8 then 1–2
Product Form Intermediate 2 Crude product Pure hydrochloride salt
Yield (%) High (not separately stated) High (part of overall yield) 97.1%
Purity (%) Not specified Not specified 99.5% (HPLC)

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-oxopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved often include binding to the active site and altering the enzyme’s conformation or activity.

Comparison with Similar Compounds

Key Properties:

  • Structural Features: The molecule contains a piperidine ring substituted with an amino group (-NH₂) at the 3-position and a ketone (=O) at the 4-position. The benzyloxycarbonyl (Cbz) group at the 1-position provides protective functionality for amine groups in synthetic pathways.
  • Hazard Profile : Classified under GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Safety protocols mandate the use of personal protective equipment (PPE) during handling .

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with benzyl 3-amino-4-oxopiperidine-1-carboxylate, differing in substituents or functional groups, which influence their physicochemical properties, reactivity, and applications.

Benzyl 3-Oxopiperidine-1-carboxylate (CAS: 61995-20-8)

  • Structure: Lacks the 3-amino group but retains the 4-oxo group.
  • Lower polarity compared to the amino-oxo derivative.
  • Applications : Used in medicinal chemistry as a scaffold for kinase inhibitors .

Benzyl 4-Aminopiperidine-1-carboxylate (CAS: 120278-07-1)

  • Structure: Contains a 4-amino group instead of 3-amino-4-oxo.
  • Key Differences :
    • Physical State : Powder with a melting point of 68°C .
    • Hazards : Similar skin/eye irritation risks (H315, H319) but lacks the respiratory hazard (H335) .
  • Applications : Intermediate in the synthesis of antipsychotic agents .

Benzyl 4-(3-Ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS: 99197-86-1)

  • Structure : Features a 3-ethoxy-3-oxopropyl side chain at the 4-position.
  • Key Differences: Physical State: Liquid at room temperature, contrasting with the powdered form of the target compound . Safety: No significant hazards reported, indicating lower toxicity compared to amino/oxo derivatives .
  • Applications : Used in peptide mimetics and prodrug design .

Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride (CAS: 175406-94-7)

  • Structure: Contains an ethyl ester at the 3-position and lacks the amino group.
  • Key Differences: Solubility: Enhanced solubility in polar solvents due to the ethyl ester and hydrochloride salt. Reactivity: The ester group enables nucleophilic substitution reactions, unlike the amino-oxo derivative .

Comparative Data Table

Compound Name CAS Molecular Formula Key Functional Groups Physical State Hazards (GHS) Applications
This compound HCl 1196145-01-3 C₁₃H₁₇ClN₂O₃ 3-NH₂, 4=O, Cbz Powder H315, H319, H335 Pharmaceutical intermediate
Benzyl 3-oxopiperidine-1-carboxylate 61995-20-8 C₁₃H₁₅NO₃ 4=O, Cbz Solid Not classified Kinase inhibitor synthesis
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 4-NH₂, Cbz Powder H315, H319 Antipsychotic intermediates
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 99197-86-1 C₁₈H₂₃NO₄ 4-(ethoxycarbonyl)propyl Liquid None reported Prodrug development

Research Findings and Implications

Toxicity and Handling

  • Amino-substituted piperidines (e.g., CAS 1196145-01-3 and 120278-07-1) exhibit higher irritation risks compared to esterified analogs (e.g., CAS 99197-86-1) due to amine reactivity .

Pharmacological Potential

  • This compound derivatives are explored as inhibitors of enzymes like 8-oxoguanine DNA glycosylase (OGG1), relevant in cancer therapy .

Biological Activity

Benzyl 3-amino-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with an amino group and a carbonyl group, which are critical for its interaction with biological targets. Its molecular formula is C13H15N1O3C_{13}H_{15}N_{1}O_{3} .

The biological activity of this compound primarily involves its ability to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including anti-inflammatory and analgesic properties . The specific molecular targets depend on the context of use, but the compound has shown potential in influencing neurotransmitter systems, which may have implications for treating neurological disorders .

Biological Effects

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation through modulation of inflammatory pathways.
  • Analgesic Properties : Its interaction with pain pathways indicates potential use in pain management.
  • Neurotransmitter Modulation : The compound may affect neurotransmitter systems, making it a candidate for treating conditions like depression or anxiety .

Case Studies

  • Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .
  • Neuropharmacological Evaluation : In animal models, the compound was shown to exhibit antidepressant-like behavior, suggesting its role in modulating serotonin and norepinephrine levels .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylatePiperidine derivativeModerate analgesic effects
Methyl 1-benzyl-4-oxopiperidine-3-carboxylatePiperidine derivativeAnti-inflammatory properties
This compoundPiperidine with amino and carbonylSignificant anti-inflammatory

This table illustrates how this compound stands out due to its unique substitution pattern, which enhances its biological activity compared to structurally similar compounds .

Q & A

Q. Optimization Tips :

  • Maintain reaction temperatures between 0–25°C to prevent side reactions.
  • Use chromatography (e.g., silica gel) or recrystallization for purification .

Basic Question: What structural characterization methods are recommended for this compound?

Answer:

  • X-ray Crystallography : Resolve stereochemistry and confirm substituent positions. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, ensuring accurate bond-length and angle measurements .
  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR to verify proton environments and carbon hybridization (e.g., carbonyl at ~170 ppm in 13^13C NMR) .
    • Mass Spectrometry : Confirm molecular weight (284.74 g/mol) via high-resolution MS .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
  • Exposure Mitigation :
    • Inhalation : Use fume hoods; if exposed, move to fresh air and administer oxygen if needed .
    • Skin Contact : Wash immediately with soap/water for ≥15 minutes; remove contaminated clothing .
  • Storage : Keep in sealed containers under inert atmosphere (N2_2 or Ar) to prevent degradation .

Advanced Question: How can researchers optimize reaction yields during scale-up synthesis?

Answer:

  • Parameter Control :
    • Temperature : Use jacketed reactors for precise control (±2°C) to avoid exothermic side reactions.
    • Stoichiometry : Optimize reagent ratios (e.g., 1.1:1 benzyl chloroformate:piperidine derivative) to minimize excess reagent waste .
  • Continuous Flow Systems : Implement flow chemistry for improved heat/mass transfer, reducing batch variability .
  • Quality Monitoring : Use inline FTIR or HPLC to track reaction progress and intermediates .

Advanced Question: How should contradictions in reported biological activity data be resolved?

Answer:

  • Experimental Replication :
    • Standardize assay conditions (e.g., cell lines, incubation times) across labs.
    • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Data Triangulation : Compare results with structurally similar analogs (e.g., brominated or fluorinated derivatives) to identify substituent-specific effects .

Example : If antimicrobial activity conflicts arise, test against a panel of Gram-positive/negative bacteria under identical MIC protocols .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Analog Synthesis : Modify substituents systematically (Table 1):
Analog Substituent Biological Activity
Benzyl 4-bromo-3-oxopiperidine-1-carboxylateBr at C4Enzyme inhibition (IC50_{50} = 2.1 µM)
Fluorinated derivativeF at C3Enhanced receptor selectivity
  • Assay Design :
    • Use computational docking (e.g., AutoDock Vina) to predict binding modes.
    • Validate with in vitro functional assays (e.g., cAMP modulation for GPCR targets) .

Advanced Question: What strategies mitigate stability and reactivity challenges during experiments?

Answer:

  • Degradation Pathways : Monitor for hydrolysis of the carboxylate ester in aqueous buffers (pH > 7). Use anhydrous solvents (e.g., DMF) for long-term storage .
  • Light Sensitivity : Protect from UV exposure to prevent oxo-group photodegradation .
  • Reactivity with Oxidizers : Avoid strong oxidizers (e.g., KMnO4_4) unless intentionally modifying the piperidine ring .

Advanced Question: How can researchers assess toxicity when toxicological data is limited?

Answer:

  • In Silico Prediction : Use tools like ProTox-II or ADMETlab to estimate LD50_{50}, hepatotoxicity, and mutagenicity .
  • Preliminary In Vitro Testing :
    • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells.
    • Genotoxicity : Ames test for mutagenic potential .
  • Reference Analog Data : Compare with structurally related compounds (e.g., benzyl piperidines with known toxicity profiles) .

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